molecular formula C4H8N4OS B2871304 Imino-methyl-(3-methyltriazol-4-yl)-oxo-lambda6-sulfane CAS No. 2375273-52-0

Imino-methyl-(3-methyltriazol-4-yl)-oxo-lambda6-sulfane

Cat. No.: B2871304
CAS No.: 2375273-52-0
M. Wt: 160.2
InChI Key: FAUYLPDIDUKBDB-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of imino-methyl-(3-methyltriazol-4-yl)-oxo-lambda6-sulfane typically involves the condensation of appropriate starting materials under controlled conditions. One common method is the reaction of 3-methyl-1,2,4-triazole with a suitable sulfonyl chloride in the presence of a base such as triethylamine . The reaction is usually carried out in an organic solvent like ethyl acetate at low temperatures (0–5°C) to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters can lead to consistent product quality and reduced production costs .

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Imino-methyl-(3-methyltriazol-4-yl)-oxo-lambda6-sulfane is unique due to its specific triazole structure, which imparts distinct biological activities and chemical reactivity.

Properties

IUPAC Name

imino-methyl-(3-methyltriazol-4-yl)-oxo-λ6-sulfane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8N4OS/c1-8-4(3-6-7-8)10(2,5)9/h3,5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAUYLPDIDUKBDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CN=N1)S(=N)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8N4OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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